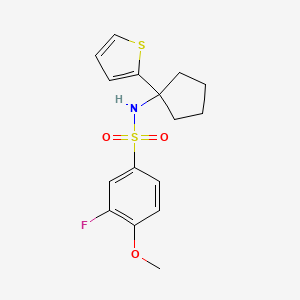

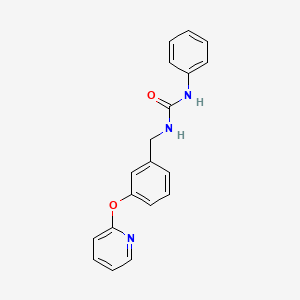

![molecular formula C16H14Cl2N2O2 B2721223 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide CAS No. 343374-27-6](/img/structure/B2721223.png)

2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide” is a chemical compound with the molecular formula C16H14Cl2N2O2 . It is also known by other synonyms such as “Benzamide, 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-” and "2-chloro-N-[(2E)-2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzamide" .

Molecular Structure Analysis

The molecular structure of “2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide” is complex, with two chlorinated phenyl rings connected by a methoxyiminoethyl group . The molecule also contains a carboxamide group .Aplicaciones Científicas De Investigación

Supramolecular Packing Motifs

Research into the structural motifs of similar compounds has led to insights into new supramolecular packing arrangements. For instance, the study by Lightfoot et al. (1999) revealed aryl rings self-assembled into a π-stack surrounded by a triple helical network of hydrogen bonds. This novel mode of organization suggests potential applications in the development of columnar liquid crystals and other materials science applications Lightfoot, M., Mair, F., Pritchard, R., & Warren, J. (1999). New Supramolecular packing motifs: pi-stacked rods encased in triply helical hydrogen bonded amide strands. Chemical Communications, (1945-1946).

Chemical Synthesis and Transformations

The chemical synthesis and transformation potential of compounds structurally related to 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide are significant. Azizian et al. (2000) discussed the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate, highlighting the versatility of such compounds in synthetic chemistry Azizian, J., Mehrdad, M., Jadidi, K., & Sarrafi, Y. (2000). Rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate. Tetrahedron Letters, 41(5265-5268).

Photogeneration and Reactivity

The photogeneration and reactivity of aryl cations from aromatic halides have been explored, with Protti et al. (2004) investigating the photochemistry of 4-chlorophenol and 4-chloroanisole. This research provides insights into the heterolysis pathways and the potential for synthesizing arylated products, relevant for developing new chemical reactions and materials Protti, S., Fagnoni, M., Mella, M., & Albini, A. (2004). Aryl cations from aromatic halides. Photogeneration and reactivity of 4-hydroxy(methoxy)phenyl cation. The Journal of Organic Chemistry, 69(3465-3473).

Antimicrobial Activity

Research into the antimicrobial properties of pyridine derivatives, including those structurally related to 2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide, has shown promising results. Patel et al. (2011) synthesized and evaluated the in vitro antimicrobial activity of new pyridine derivatives, underscoring the potential of such compounds in developing new antimicrobial agents Patel, N., Agravat, S. N., & Shaikh, F. M. (2011). Synthesis and antimicrobial activity of new pyridine derivatives-I. Medicinal Chemistry Research, 20(1033-1041).

Propiedades

IUPAC Name |

2-chloro-N-[(2E)-2-(4-chlorophenyl)-2-methoxyiminoethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2N2O2/c1-22-20-15(11-6-8-12(17)9-7-11)10-19-16(21)13-4-2-3-5-14(13)18/h2-9H,10H2,1H3,(H,19,21)/b20-15- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJPRXNWXQHJHSF-HKWRFOASSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(CNC(=O)C1=CC=CC=C1Cl)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/CNC(=O)C1=CC=CC=C1Cl)\C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenecarboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

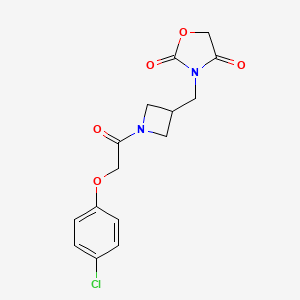

![1-(Chloromethyl)-3-(3,4,5-trifluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2721144.png)

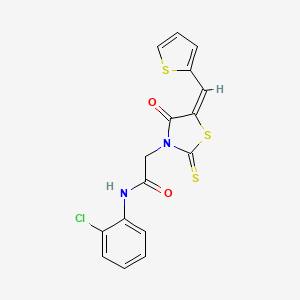

![4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2721147.png)

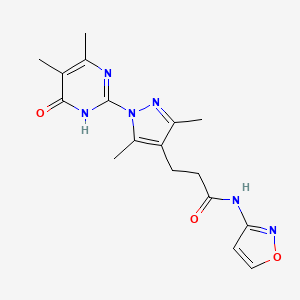

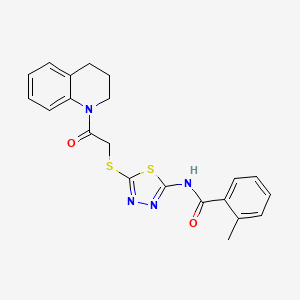

![N-(2-chloro-4-fluorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2721154.png)

![[3-Cyano-6-(2,4-dichlorophenyl)pyridin-2-yl] 2,6-dichlorobenzoate](/img/structure/B2721155.png)

![2-({[(4-Butoxy-3-methoxyphenyl)methylidene]amino}oxy)acetic acid](/img/structure/B2721156.png)

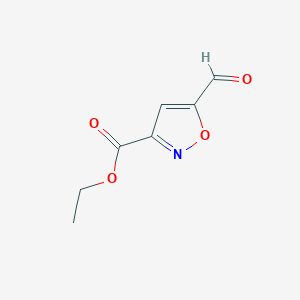

![1-ethyl-6-(furan-2-ylmethyl)-3-methyl-5-thioxo-1,4,5,6-tetrahydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2721157.png)

![8-(3-Fluorophenyl)-11-methyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2721160.png)